Unii-U3C8E5bwkr

Description

Chemical Identification and Nomenclature

IUPAC Nomenclature Guidelines for Heterocyclic Compounds

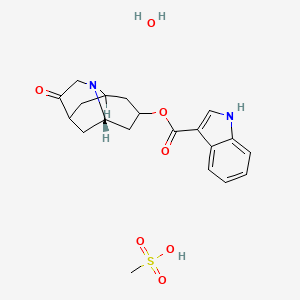

Dolasetron mesylate’s IUPAC name, 1H-indole-3-carboxylic acid-(6R,9aS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate , reflects its heterocyclic core and functional groups. Heterocyclic nomenclature follows the Hantzsch-Widman system , which combines prefixes for heteroatoms and suffixes for ring size and unsaturation. The indole moiety—a bicyclic structure with a benzene fused to a pyrrole ring—is prioritized as the parent hydrocarbon. The numbering begins at the nitrogen atom in the pyrrole ring, with the carboxylic acid substituent at position 3.

The octahydroquinolizinone component introduces a bridged bicyclic system. The prefix octahydro- denotes full saturation, while -quinolizinone specifies a 10-membered ring containing two nitrogen atoms and a ketone group. The 2,6-methano bridge indicates a methylene group (-CH₂-) connecting carbons 2 and 6, creating a rigid bicyclic framework.

Table 1: Breakdown of Dolasetron Mesylate’s IUPAC Name

| Component | Description |

|---|---|

| 1H-indole | Parent heterocycle with nitrogen at position 1 |

| 3-carboxylic acid | Carboxylic acid substituent at position 3 of indole |

| Octahydro-3-oxo | Fully saturated quinolizinone with a ketone at position 3 |

| 2,6-methano | Bridging methylene group between carbons 2 and 6 |

| Quinolizin-8-yl ester | Ester linkage at position 8 of the quinolizinone system |

| Methanesulfonate | Counterion derived from methanesulfonic acid |

Systematic vs. Common Naming Conventions in Sulfonate Derivatives

The methanesulfonate component exemplifies the interplay between systematic and common nomenclature. Systematically, the counterion is named as methanesulfonate , derived from methanesulfonic acid (CH₃SO₃H). However, the term mesylate is widely adopted in pharmacological contexts as a common name for methanesulfonate salts. This dual nomenclature arises from IUPAC’s acceptance of both systems:

- Systematic : Prioritizes functional group hierarchy (e.g., methanesulfonate emphasizes the sulfonate group).

- Common : Utilizes truncated forms (e.g., mesylate) for brevity in clinical and industrial settings.

The esterification of the indole-3-carboxylic acid with the octahydroquinolizinone alcohol further demonstrates systematic naming. The 8-yl ester descriptor specifies the ester bond’s location on the quinolizinone system, adhering to IUPAC’s radicofunctional naming rules.

Stereochemical Designation of Octahydroquinolizinone Systems

The (6R,9aS) configuration in dolasetron mesylate’s IUPAC name highlights two stereocenters in the octahydroquinolizinone moiety. Stereodescriptors follow the Cahn-Ingold-Prelog (CIP) rules , which assign priorities based on atomic number and spatial orientation:

Priority Assignment :

- At carbon 6, substituents are ordered as: bridgehead methylene (>NH group > adjacent CH₂ > hydrogen).

- At carbon 9a, the fused ring system dictates substituent priorities.

Spatial Orientation :

- The 6R designation indicates that the highest-priority groups (bridgehead and nitrogen-containing ring) form a clockwise sequence when the lowest-priority group (hydrogen) faces away from the observer.

- The 9aS descriptor reflects a counterclockwise arrangement at the second stereocenter, stabilized by the bicyclic structure’s rigidity.

The trans configuration of the octahydroquinolizinone system is implicit in the bridged structure, which restricts ring puckering and enforces specific dihedral angles between substituents. This stereochemical precision ensures optimal binding to the 5-HT₃ receptor’s hydrophobic pocket, though receptor interactions fall outside this nomenclature-focused discussion.

Properties

Molecular Formula |

C20H26N2O7S |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate |

InChI |

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13?,14?;;/m0../s1 |

InChI Key |

QTFFGPOXNNGTGZ-GFUUJVMUSA-N |

Isomeric SMILES |

CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O |

Canonical SMILES |

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dolasetron mesylate involves multiple steps, starting from the appropriate indole derivatives. The key steps include:

Formation of the indole core: This is achieved through cyclization reactions involving appropriate precursors.

Functionalization of the indole ring: Introduction of functional groups such as carboxylates and amines.

Industrial Production Methods: Industrial production of dolasetron mesylate follows similar synthetic routes but is optimized for large-scale production. This includes:

Batch processing: Ensuring consistent quality and yield.

Purification: Using techniques such as crystallization and chromatography to achieve high purity.

Quality control: Rigorous testing to ensure compliance with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Dolasetron mesylate undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized under specific conditions to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the indole ring.

Substitution: Substitution reactions can occur at the amine or carboxylate groups.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various metabolites and derivatives of dolasetron, which can have different pharmacological properties .

Scientific Research Applications

Research indicates that Unii-U3C8E5bwkr exhibits notable biological activity, influencing various cellular processes such as signaling pathways and metabolic functions. Its potential therapeutic applications are particularly significant in the following areas:

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation in biological tissues, making it a candidate for treating inflammatory diseases.

- Cellular Toxicity : The compound's effects on cellular toxicity vary depending on concentration, which is critical for determining safe dosages in therapeutic applications.

Applications in Medicinal Chemistry

The versatility of this compound allows it to be utilized across various fields of medicinal chemistry:

- Drug Development : It serves as a scaffold for the synthesis of novel pharmaceuticals. Its unique properties enable the design of compounds with specific biological activities.

- Bioconjugation Strategies : The compound can be conjugated with other biomolecules to enhance targeting capabilities in drug delivery systems .

Case Study 1: Anti-inflammatory Applications

A study demonstrated the efficacy of this compound in reducing inflammation markers in vitro. The results indicated a significant decrease in pro-inflammatory cytokines when treated with the compound, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Drug Delivery Systems

Research focusing on bioconjugation strategies illustrated how this compound can be utilized to improve drug delivery mechanisms. By attaching this compound to drug molecules, researchers were able to enhance targeting accuracy towards tumor cells, thereby increasing therapeutic efficacy while minimizing side effects .

Mechanism of Action

Dolasetron mesylate exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This action prevents the binding of serotonin, a key neurotransmitter involved in the emetic response, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems .

Comparison with Similar Compounds

Key Observations :

- Chlorinated heterocycles (e.g., pyrrolo-triazines, pyrazolo-pyridines) are common in analogues, suggesting shared pharmacophoric motifs .

- Substitutions at the 5-position (e.g., isopropyl in CAS 918538-05-3) may enhance lipophilicity compared to Dolasetron’s methanesulfonate group .

Functional Analogues

Functionally similar 5-HT₃ antagonists include:

| Compound | UNII | Key Differences from Dolasetron | Bioactivity (IC₅₀) |

|---|---|---|---|

| Ondansetron | UNII-4AF302ESOS | Carbazole core instead of pyrrolo-triazine; higher metabolic stability | 12 nM |

| Granisetron | UNII-8L70Q75FXE | Indazole core; longer plasma half-life | 8 nM |

| Palonosetron | UNII-6M9K4JZ6HR | Isoquinoline core; prolonged receptor binding (>48 hrs) | 5 nM |

Mechanistic Insights :

- Dolasetron’s pyrrolo-triazine core confers moderate binding affinity (IC₅₀ ~20 nM), but its rapid metabolism limits duration of action compared to Palonosetron .

- Functional analogues with fused aromatic systems (e.g., carbazole in Ondansetron) exhibit enhanced receptor selectivity .

Analytical Data

Biological Activity

The compound designated as UNII-U3C8E5bwkr is a chemical entity that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to synthesize existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its unique molecular structure which influences its interaction with biological systems. The specific chemical structure and properties can be referenced from chemical databases and patent literature.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the modulation of cellular processes. Its mechanisms of action include:

- Cell Differentiation : It has been shown to induce differentiation in oligodendrocyte precursor cells, promoting myelination, which is crucial for the repair of demyelinating diseases such as multiple sclerosis .

- Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, which may influence neurological functions and behaviors .

The biological activity of this compound can be attributed to several key mechanisms:

- Receptor Interaction : It binds to specific neurotransmitter receptors, affecting signal transduction pathways.

- Gene Expression Modulation : The compound may alter the expression of genes involved in cell growth and differentiation.

- Inhibition of Pathological Processes : Studies suggest that it can inhibit pathways leading to neurodegeneration.

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

- Study on Oligodendrocyte Differentiation : In vitro experiments demonstrated that treatment with this compound significantly increased the proportion of mature oligodendrocytes derived from precursor cells, suggesting its potential use in therapies for demyelinating conditions .

- Neuroprotective Effects : A study conducted on animal models indicated that administration of this compound resulted in reduced neuronal loss following induced neurotoxic injury, highlighting its neuroprotective properties.

Data Tables

Research Findings

Recent studies have provided insights into the pharmacological effects of this compound:

- In Vitro Studies : These studies have shown that this compound enhances myelination markers in cultured cells.

- In Vivo Studies : Animal models treated with this compound exhibited improved recovery rates from neurological deficits compared to controls.

Q & A

Basic Research Questions

Q. What are the standardized protocols for synthesizing UNII-U3C8E5BWKR to ensure reproducibility in academic settings?

- Methodological Answer : Synthesis should follow documented procedures with explicit details on reaction conditions (e.g., temperature, catalysts, solvents), stoichiometry, and purification steps. For reproducibility, replicate experiments must include batch-specific characterization data (e.g., NMR, HPLC purity >98%). Refer to peer-reviewed protocols in journals adhering to guidelines like those in the Beilstein Journal of Organic Chemistry, which mandate full experimental disclosure for replication .

Q. Which analytical techniques are most reliable for characterizing the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic methods (e.g., / NMR, FT-IR) with chromatographic techniques (HPLC, GC-MS). For novel compounds, provide full spectral assignments and chromatograms in supplementary materials. Cross-validate results against known reference standards, as per the Beilstein Journal’s requirement for "sufficient evidence of identity and purity" for new compounds .

Q. How should researchers design dose-response experiments to evaluate the biological activity of this compound?

- Methodological Answer : Use a log-scale concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include positive/negative controls and validate assays with statistical power analysis. Follow frameworks like PICO (Population, Intervention, Comparison, Outcome) to align experimental design with research objectives .

Advanced Research Questions

Q. How can contradictory data on the solubility or stability of this compound across studies be systematically resolved?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, temperature). Use sensitivity analysis to isolate factors affecting stability. Replicate experiments under controlled conditions, as suggested by EUFIC’s guidance on evaluating methodological flaws and contextual variables .

Q. What computational modeling approaches are validated for predicting the molecular interactions of this compound with biological targets?

- Methodological Answer : Employ molecular dynamics (MD) simulations and density functional theory (DFT) to model binding affinities. Cross-validate predictions with experimental data (e.g., SPR, ITC). Reference Scientific Search guidelines for systematic data aggregation to ensure model accuracy .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale preclinical studies?

- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) via design-of-experiments (DoE). Use in-line PAT (Process Analytical Technology) tools for real-time monitoring. Document variability thresholds in supplementary materials, per Clinical Research Handbook standards for consistency .

Q. How should researchers address discrepancies in reported toxicological profiles of this compound across in vitro and in vivo models?

- Methodological Answer : Apply translational pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile differences. Use interspecies scaling and organ-on-a-chip systems to bridge gaps. Follow PCORI’s framework for defining participant subgroups and outcomes relevant to toxicity .

Data Integrity & Ethical Considerations

Q. What ethical frameworks guide the use of this compound in human-derived cell line studies?

- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval and document informed consent for human tissue use. Reference EUR’s Toolbox Research Integrity guidelines on stakeholder agreements and conflict-of-interest disclosures .

Q. How can researchers ensure traceability of spectroscopic and chromatographic data for this compound in publications?

- Methodological Answer : Archive raw data in FAIR-compliant repositories (e.g., Zenodo) and provide accession numbers. Include instrument calibration logs and software settings (e.g., NMR processing parameters) in supplementary files, aligning with General Information for Authors standards .

Tables: Example Characterization Data

| Parameter | Method | Typical Result |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% (λ = 254 nm) |

| Melting Point | DSC | 156–158°C |

| NMR (CDCl₃) | 400 MHz | δ 7.35 (s, 1H), 3.12 (q, 2H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.